(6,3'-Bis(trifluoromethyl)biphenyl-2-yl)-dimethyl-amine
Description
(6,3'-Bis(trifluoromethyl)biphenyl-2-yl)-dimethyl-amine is a fluorinated aromatic amine characterized by a biphenyl core substituted with two trifluoromethyl (CF₃) groups at the 6- and 3'-positions and a dimethylamine (-N(CH₃)₂) group at the 2-position.
Properties
Molecular Formula |
C16H13F6N |
|---|---|
Molecular Weight |
333.27 g/mol |
IUPAC Name |
N,N-dimethyl-3-(trifluoromethyl)-2-[3-(trifluoromethyl)phenyl]aniline |
InChI |
InChI=1S/C16H13F6N/c1-23(2)13-8-4-7-12(16(20,21)22)14(13)10-5-3-6-11(9-10)15(17,18)19/h3-9H,1-2H3 |
InChI Key |
CQDPZOXTGWJKCV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=CC(=C1C2=CC(=CC=C2)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6,3’-Bis(trifluoromethyl)biphenyl-2-yl)-dimethyl-amine typically involves the reaction of biphenyl derivatives with trifluoromethylating agents under controlled conditions. One common method involves the use of anhydrous tetrahydrofuran as a solvent and tetramethylethylenediamine as a catalyst. The reaction is carried out under an inert atmosphere, such as argon, to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
(6,3’-Bis(trifluoromethyl)biphenyl-2-yl)-dimethyl-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenyl oxides, while substitution reactions can produce various substituted biphenyl derivatives.
Scientific Research Applications
(6,3’-Bis(trifluoromethyl)biphenyl-2-yl)-dimethyl-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of (6,3’-Bis(trifluoromethyl)biphenyl-2-yl)-dimethyl-amine involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs and Similar Compounds
Positional Isomers: 6,2'-Bis(trifluoromethyl)biphenyl-2-yl-dimethyl-amine
Key Differences :
- Substituent Positions : The 6,2'-isomer (CAS 1261822-20-1) differs in the placement of the CF₃ groups (6- and 2'-positions vs. 6- and 3'- in the target compound). This positional variation may influence steric hindrance and electronic distribution across the biphenyl system.
- Molecular Weight : Both isomers share the molecular formula C₁₆H₁₃F₆N and a molecular weight of 333.27 g/mol.
Pyridine-Based Analogs: [6-(3-Aminophenyl)-4-trifluoromethyl-pyridin-2-yl]-dimethyl-amine
Key Differences :
- Aromatic Core : Replaces the biphenyl system with a pyridine ring, altering electronic properties (e.g., increased π-acidity).
- Substituents: Features a single CF₃ group at the 4-position and an aminophenyl group at the 6-position.
- Molecular Weight : C₁₄H₁₄F₃N₃ (281.27 g/mol), lighter due to fewer fluorine atoms and a smaller aromatic system.
- Applications : Used as a synthetic intermediate in drug discovery, highlighting the role of CF₃ and dimethylamine groups in modulating bioactivity .
Catalytic Ligands: (2'-Dicyclohexylphosphanyl-biphenyl-2-yl)-dimethyl-amine
Key Differences :
- Functional Groups : Incorporates a phosphine group (P(Cy)₂) instead of CF₃ substituents, enhancing metal-coordination properties.
- Electronic Effects: The dimethylamine group acts as an electron donor, while phosphine groups stabilize transition metals in catalysis.
- Applications : Used in cross-coupling reactions (e.g., Buchwald-Hartwig amination), demonstrating the versatility of biphenyl-dimethylamine scaffolds in catalysis .
Pharmaceutical Derivatives: Dirlotapide
Key Differences :
- Structure : Contains a trifluoromethyl biphenyl moiety linked to an indole carboxamide.
- Function : Inhibits gut microsomal triglyceride transport proteins (gMTP), used for obesity treatment in dogs.
Fluorinated Biphenyl Amines: 3',4'-Difluoro[1,1'-biphenyl]-2-amine
Tabulated Comparison of Key Properties
Key Findings and Implications
Structural Flexibility : The biphenyl-dimethylamine scaffold accommodates diverse substituents (e.g., CF₃, F, phosphine), enabling applications in catalysis and drug discovery.
Positional Isomerism : The 6,3'- vs. 6,2'-CF₃ arrangement may affect steric interactions in coordination chemistry or binding to biological targets, though experimental data is lacking .
Pharmacological Potential: While dirlotapide demonstrates the therapeutic relevance of CF₃-biphenyl systems, further studies are needed to evaluate the target compound’s bioactivity .
Biological Activity
(6,3'-Bis(trifluoromethyl)biphenyl-2-yl)-dimethyl-amine is a compound characterized by its unique biphenyl structure with two trifluoromethyl groups and a dimethylamine moiety. This combination of functional groups is known to enhance the compound's biological activity, particularly in pharmacological applications. The trifluoromethyl groups improve lipophilicity and metabolic stability, which are crucial for the efficacy of therapeutic agents.
Synthesis
The synthesis of this compound typically involves several steps, including:
- Formation of the Biphenyl Core : Utilizing palladium-catalyzed cross-coupling reactions.
- Introduction of Trifluoromethyl Groups : Achieved through electrophilic aromatic substitution.
- Dimethylamine Functionalization : This step often involves nucleophilic substitution reactions.
Biological Activity Overview
Research indicates that biphenyl derivatives, including this compound, exhibit a range of biological activities:
- Anticancer Properties : Compounds with similar structures have shown significant inhibitory effects against various cancer cell lines. For instance, studies report IC50 values ranging from 1.65 to 5.51 µM against leukemia and lung cancer cells when tested with structurally related compounds .
- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways has been noted, potentially through interactions with specific receptors involved in inflammation .
Case Studies and Research Findings
Several studies have evaluated the biological activity of compounds related to this compound:
- Antitumor Activity : A study demonstrated that biphenyl derivatives could inhibit cell proliferation in hepatocellular carcinoma and colorectal cancer models by activating SHP1, a known tumor suppressor . The mechanism involves the inactivation of STAT3 signaling pathways.
- Metabolic Stability : Research on similar compounds revealed that the introduction of trifluoromethyl groups significantly enhances metabolic stability and bioavailability in vivo . This suggests that this compound may also exhibit improved pharmacokinetic properties.
- Binding Affinity Studies : Computational docking studies indicate that the trifluoromethyl groups enhance binding interactions with biological targets compared to non-fluorinated analogs. This property is critical for designing effective drugs targeting specific receptors involved in disease pathways .
Data Table: Biological Activity Summary
| Compound Name | Biological Activity | IC50 Values (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | Anticancer, Anti-inflammatory | 1.65 - 5.51 | SHP1 activation, STAT3 inhibition |
| 4-(Trifluoromethyl)aniline | Anticancer | Not specified | Modulation of cell signaling pathways |
| 4-(Trifluoromethyl)phenol | Antiseptic | Not specified | Interaction with microbial cell membranes |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
